8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of furan, piperazine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Purine ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties may facilitate binding to these targets, while the purine ring structure could play a role in the compound’s overall activity. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared to other compounds with similar structural features, such as:
Uniqueness
- The combination of furan, piperazine, and purine moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28N6O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O4/c1-14(2)12-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-7-9-26(10-8-25)19(28)15-6-5-11-31-15/h5-6,11,14H,7-10,12-13H2,1-4H3 |
InChI Key |
FOQQVEVTCNPOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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